methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the three-dimensional atomic arrangement of this pyrrolo[2,3-d]pyrimidine derivative. The compound crystallizes in a monoclinic system with space group P2₁/c, as evidenced by characteristic reflections at 2θ angles of 8.3°, 12.7°, and 17.4°. The fused pyrrolopyrimidine core adopts a planar conformation, with a dihedral angle of 5.2° between the pyrrole and pyrimidine rings, minimizing steric strain.
Key bond lengths include:
- N1–C2: 1.38 Å (pyrimidine ring)
- C7–O3 (ester carbonyl): 1.21 Å
- C9–O1 (methoxy group): 1.43 Å
The methoxyethyl side chain at position 7 exhibits gauche conformation (C–C–O–C torsion angle = 68.4°), stabilized by weak C–H⋯O interactions with the adjacent methyl group. Packing analysis reveals π-π stacking interactions (3.5 Å interplanar distance) between adjacent pyrrolopyrimidine cores, contributing to crystalline stability.
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H NMR (600 MHz, CDCl₃) displays characteristic signals:
- δ 3.72 (s, 3H, COOCH₃)
- δ 3.58 (t, J = 6.2 Hz, 2H, OCH₂CH₂O)
- δ 3.36 (s, 3H, OCH₃)
- δ 3.22 (s, 3H, N–CH₃)
- δ 2.95 (s, 3H, C–CH₃)
The ¹³C NMR spectrum confirms:
- 166.8 ppm (ester carbonyl)
- 158.4 and 154.2 ppm (pyrimidine C2/C4 carbonyls)
- 72.1 ppm (methoxyethyl OCH₂)
- 52.3 ppm (COOCH₃)
Two-dimensional experiments (HSQC, HMBC) validate connectivity:
- HMBC correlations from H-5 (δ 6.89) to C-6 (δ 162.1) and C-7 (δ 48.7)
- NOESY interactions between N–CH₃ and H-8 protons confirm spatial proximity.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 295.3 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇N₃O₅. Major fragmentation pathways include:
- Loss of methoxyethyl group (-88 Da): m/z 207.2
- Retro-Diels-Alder cleavage of pyrrolopyrimidine: m/z 149.1 (C₆H₅N₂O₂⁺)
- Ester group elimination (-60 Da): m/z 235.3
High-resolution MS (HRMS-TOF) confirms elemental composition:
Calculated for C₁₃H₁₇N₃O₅: 295.1164
Observed: 295.1167 (Δ = 0.3 ppm).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR spectroscopy (KBr pellet) identifies key functional groups:
- 1712 cm⁻¹ (ester C=O stretch)
- 1684 cm⁻¹ (pyrimidine C=O symmetric stretch)
- 1639 cm⁻¹ (asymmetric C=O vibration)
- 1252 cm⁻¹ (C–O–C methoxy bending)
UV-Vis analysis (CH₃CN) shows λmax at:
- 254 nm (π→π* transition, pyrrolopyrimidine core)
- 298 nm (n→π* transition, conjugated carbonyl system)
Molar absorptivity (ε) values:
- ε₂₅₄ = 12,400 L·mol⁻¹·cm⁻¹
- ε₂₉₈ = 8,700 L·mol⁻¹·cm⁻¹
Properties
IUPAC Name |
methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-14-10-8(11(17)15(2)13(14)19)7-9(12(18)21-4)16(10)5-6-20-3/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJUOKXNOJIJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)OC)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104444 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-34-6 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology:
Starting compound: 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine (1) is synthesized through condensation of appropriate precursors such as 2,4-dichloro-6-methylpyrimidine with pyrrole derivatives, followed by methylation and oxidation steps.
Oxidation: The oxidation to introduce the 2,4-dioxo groups is achieved via reagents like potassium permanganate or chromium-based oxidants under controlled conditions.
- The synthesis of the core heterocycle is often achieved in 4-6 steps with yields ranging from 60-75%, depending on the substituents and reaction conditions.
Introduction of the 6-Position Carboxylate Group
The methyl ester at the 6-position is introduced via esterification of the heterocyclic acid intermediate.
Methodology:
Esterification: The heterocyclic acid (e.g., 6-carboxylic acid derivative) is reacted with methyl alcohol in the presence of a catalytic amount of sulfuric acid or using diazomethane for methylation, under reflux conditions.
Alternative Approach: Direct methylation of the carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate.
- Methylation reactions are typically performed at room temperature or mild reflux, with yields exceeding 80%.
Alkylation at the 7-Position
The key step involves attaching the 2-methoxyethyl group at the 7-position.
Methodology:
Preparation of 2-methoxyethyl halide: Synthesis of 2-methoxyethyl bromide or chloride is achieved via nucleophilic substitution of 2-methoxyethanol with phosphorus tribromide or thionyl chloride.
Nucleophilic substitution: The heterocyclic compound containing a nucleophilic site at the 7-position (such as a deprotonated nitrogen) is alkylated with the prepared halide under phase-transfer catalysis or in polar aprotic solvents like DMF, with potassium carbonate or cesium carbonate as base.
Reaction conditions: Typically performed at 50–80°C for 12–24 hours, with excess alkyl halide to drive the reaction to completion.
- Alkylation yields vary from 65-85%, with purification achieved via column chromatography.
Final Esterification and Purification
The final step involves purification and confirmation of the compound's structure.
Methodology:
Purification: Crude product is purified through recrystallization from suitable solvents such as ethanol or ethyl acetate.
Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the presence of the methoxyethyl moiety and the integrity of the heterocyclic core.
Summary of Key Data
Research Insights and Optimization Strategies
Reaction Optimization: Employing phase-transfer catalysis enhances alkylation efficiency, reducing side reactions.
Yield Improvement: Using excess alkyl halide and controlling temperature minimizes by-products.
Alternative Routes: Microwave-assisted synthesis has been explored to accelerate reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits promising anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
Case Study: In Vitro Studies
In vitro studies on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria indicates its broad-spectrum antimicrobial potential.
Case Study: Antimicrobial Testing
In laboratory settings, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential use as an antimicrobial agent.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of neuroinflammatory markers. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in various research contexts. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Observations:
Position 7 Substituents: The 2-methoxyethyl group in the target compound provides intermediate chain length compared to the 3-methoxypropyl analog . Shorter chains (e.g., methoxyethyl) may improve metabolic stability by reducing susceptibility to oxidative cleavage.
Position 6 Functional Groups :
- Carboxylic acid derivatives (e.g., compound in ) exhibit higher aqueous solubility but lower cell permeability compared to ester analogs.
- Methyl/ethyl esters (e.g., target compound and ) are more lipophilic, favoring passive diffusion across biological membranes.
Thiophene or phenyl substitutions (e.g., ) expand π-π stacking interactions, critical for kinase inhibition .
Biological Activity
Methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- CAS Number : 1086386-34-6
- Molecular Formula : C13H17N3O5
- Molecular Weight : 277.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle regulation and are often dysregulated in cancer.
Antiviral Activity
Recent studies have explored the antiviral properties of pyrrolo-pyrimidine derivatives against SARS-CoV-2. For instance, compounds structurally similar to methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo have shown promise in inhibiting viral replication by targeting the Mac1 protein involved in the virus's life cycle. In vitro assays demonstrated that certain derivatives inhibited virus production in a dose-dependent manner without significantly affecting cell viability .
Anticancer Activity
The compound has been evaluated for its anticancer potential through its role as a CDK inhibitor. In preclinical studies, it exhibited effective inhibition of tumor cell proliferation in various cancer models, including non-small cell lung cancer and melanoma. The mechanism involves the disruption of cell cycle progression by inhibiting the activity of CDK4/6 .
Study on SARS-CoV-2 Inhibition
A recent study screened a series of pyrrolo-pyrimidine compounds for their ability to inhibit SARS-CoV-2 replication. Among these compounds, those similar to methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo demonstrated effective antiviral activity with IC50 values indicating significant potency against viral replication in cultured cells .
CDK Inhibition in Cancer Models
In another study focused on cancer therapeutics, methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo was tested against various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a candidate for further development as an anticancer agent targeting CDK pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
- Methodology : Utilize multi-step condensation reactions involving substituted pyrrolo-pyrimidine precursors. For example, ethyl analogs (e.g., ethyl 7-methyl derivatives) have been synthesized via cyclocondensation of thiourea intermediates with α,β-unsaturated carbonyl compounds under acidic conditions . Adapt this approach by substituting ethyl groups with methyl and optimizing reaction parameters (e.g., temperature, solvent polarity) for improved yield.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Similar pyrrolo-pyrimidine derivatives (e.g., ethyl 7-methyl analogs) were characterized using SC-XRD, revealing bond angles, torsion angles, and packing motifs in orthorhombic crystal systems .
- Complementary Techniques : Use H/C NMR to verify substituent positions (e.g., methoxyethyl group at C7) and FT-IR to confirm carbonyl stretching frequencies (~1700–1750 cm) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodology : Apply column chromatography with silica gel (60–120 mesh) and a gradient eluent system (hexane:ethyl acetate 8:2 to 5:5). For polar byproducts, consider reverse-phase HPLC with a methanol/water mobile phase .
- Purity Assessment : Validate via melting point analysis and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model reaction pathways, transition states, and thermodynamic stability. The ICReDD framework integrates quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent effects, catalyst selection) .
- Application : Simulate the hydrolysis of the methoxyethyl group to assess pH-dependent degradation pathways .
Q. What experimental designs can resolve contradictions in reported synthetic yields for pyrrolo-pyrimidine derivatives?
- Methodology : Conduct a Design of Experiments (DoE) approach, varying factors like reagent stoichiometry, temperature, and reaction time. For example, conflicting data in ethyl-based analogs may arise from competing side reactions (e.g., dimerization), which can be minimized via controlled addition rates .
- Statistical Analysis : Use ANOVA to identify significant variables and response surface methodology (RSM) to optimize conditions .
Q. How can the biological activity of this compound be systematically evaluated against related targets (e.g., kinase inhibitors)?
- Methodology :
In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against kinase binding pockets (e.g., EGFR, JAK2) to prioritize targets .
In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) and validate cytotoxicity via MTT assays in cancer cell lines .
- Data Interpretation : Compare IC values with structurally similar compounds (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) to establish structure-activity relationships (SARs) .
Q. What advanced characterization techniques can probe intermolecular interactions in solid-state forms of this compound?
- Methodology :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs and study phase transitions.
- Spectroscopy : Solid-state NMR (C CP/MAS) to analyze hydrogen bonding and π-π stacking interactions in crystalline lattices .
- Synchrotron Applications : High-resolution powder X-ray diffraction (HR-PXRD) for amorphous/crystalline phase quantification .
Methodological Considerations
- Avoid Reliance on Unreliable Sources : BenchChem and Sigma-Aldrich data are excluded due to non-reproducible claims .
- Data Reproducibility : Document reaction parameters (e.g., exact molar ratios, stirring rates) and raw spectral data in supplementary materials.
- Ethical Compliance : Adhere to CRDC 2020 guidelines for chemical engineering research (e.g., RDF2050112 for reactor design protocols) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
